(1-Ethoxycyclopropoxy)trimethylsilane

Description

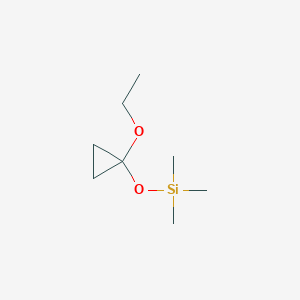

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-ethoxycyclopropyl)oxy-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2Si/c1-5-9-8(6-7-8)10-11(2,3)4/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZMMRNKDONDVIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CC1)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370446 | |

| Record name | (1-Ethoxycyclopropoxy)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27374-25-0 | |

| Record name | (1-Ethoxycyclopropoxy)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-Ethoxycyclopropoxy)trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (1-Ethoxycyclopropoxy)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (1-Ethoxycyclopropoxy)trimethylsilane, a valuable reagent in organic synthesis. This document details the experimental protocol for its preparation, summarizes its key physical and chemical properties, and provides references to its spectroscopic data.

Introduction

This compound, also known as cyclopropanone (B1606653) ethyl trimethylsilyl (B98337) acetal, is a versatile chemical intermediate. Its unique structure, featuring a protected cyclopropanone moiety, makes it a useful building block in the synthesis of various complex organic molecules. This guide serves as a technical resource for researchers utilizing this compound in their work.

Synthesis

The synthesis of this compound can be achieved through the reaction of ethyl 3-chloropropanoate (B8744493) with sodium and chlorotrimethylsilane (B32843). The following protocol is adapted from a procedure published in Organic Syntheses.

Experimental Protocol

Reaction Scheme:

Materials and Equipment:

-

Three-necked round-bottomed flask

-

Mechanical stirrer

-

Reflux condenser with a calcium chloride drying tube

-

Pressure-equalizing dropping funnel with a nitrogen inlet

-

Heating mantle

-

Anhydrous toluene (B28343)

-

Sodium metal

-

Anhydrous diethyl ether

-

Chlorotrimethylsilane (Me3SiCl)

-

Ethyl 3-chloropropanoate

-

Filter funnel

-

Distillation apparatus

Procedure:

-

A 1-liter, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser fitted with a calcium chloride tube, and a 500-mL pressure-equalizing dropping funnel with a nitrogen inlet.

-

The apparatus is thoroughly flame-dried and flushed with dry nitrogen.

-

500 mL of anhydrous toluene and 52.9 g (2.3 g-atom) of sodium, cut into small pieces, are added to the flask.

-

The mixture is heated to reflux, and the sodium is pulverized by vigorous stirring.

-

Heating and stirring are discontinued, and the mixture is allowed to cool to room temperature.

-

The toluene is removed under a positive pressure of nitrogen and replaced with 500 mL of anhydrous diethyl ether.

-

108.5 g (1 mole) of chlorotrimethylsilane is added to the flask.

-

136.58 g (1 mole) of ethyl 3-chloropropanoate is added dropwise with stirring at a rate that maintains a gentle reflux (approximately over a 3-hour period).

-

After the addition is complete, the mixture is stirred for an additional 12-15 hours at room temperature.

-

The reaction mixture is then filtered to remove the precipitated salts, and the filter cake is washed with anhydrous diethyl ether.

-

The combined filtrate is concentrated by distillation of the solvent.

-

The residue is distilled under reduced pressure. A forerun of 1-2 g is collected, followed by the desired product, this compound, which distills at 43-45 °C under 12 mmHg pressure, yielding approximately 106 g (61%) of a colorless liquid.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed through various analytical techniques. A summary of its physical properties is provided in the table below.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₈O₂Si | |

| Molecular Weight | 174.31 g/mol | |

| CAS Number | 27374-25-0 | |

| Appearance | Colorless liquid | |

| Boiling Point | 50-53 °C at 22 mmHg | |

| Density | 0.867 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.407 |

Spectroscopic Data

Detailed spectroscopic data, including 1H NMR, 13C NMR, FT-IR, and Mass Spectrometry, are essential for the structural elucidation and purity assessment of this compound. While specific peak data is not provided here, the full spectra are available for viewing on SpectraBase.[1][2]

| Spectroscopic Technique | Data Availability |

| ¹H NMR | Spectrum available on SpectraBase.[2] |

| ¹³C NMR | Spectrum available on SpectraBase. |

| FT-IR | Spectrum available on SpectraBase. |

| Mass Spectrometry (GC-MS) | Spectrum available on SpectraBase. |

Researchers are encouraged to consult these resources for a comprehensive analysis of the spectral data.

Logical Relationships in Synthesis

The synthesis of this compound involves a series of sequential steps, each with a specific purpose. The logical flow of this process is depicted in the diagram below.

Caption: Logical flow of the synthesis process.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound and a summary of its key characteristics. The provided experimental procedure and characterization data will be a valuable resource for researchers in organic chemistry and drug development who utilize this important synthetic intermediate. For complete spectroscopic data, referral to the cited databases is recommended.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physical Properties of (1-Ethoxycyclopropoxy)trimethylsilane

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a versatile reagent in organic synthesis. This document includes a summary of its physical characteristics, detailed experimental protocols for its synthesis and characterization, and graphical representations of key workflows.

I. Core Physical Properties

This compound, also known as cyclopropanone (B1606653) ethyl trimethylsilyl (B98337) acetal, is a clear, colorless liquid. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈O₂Si | [1] |

| Molecular Weight | 174.31 g/mol | [1] |

| CAS Number | 27374-25-0 | [1] |

| Boiling Point | 50-53 °C at 22 mmHg | [1] |

| Density | 0.867 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.407 | [1] |

| Flash Point | 26 °C (78.8 °F) - closed cup | [1] |

| Form | Liquid | [1] |

| InChI Key | BZMMRNKDONDVIB-UHFFFAOYSA-N | [1] |

| SMILES String | CCOC1(CC1)O--INVALID-LINK--(C)C | [1] |

II. Experimental Protocols

The following sections detail the experimental procedures for the synthesis and characterization of this compound.

The synthesis of this compound can be achieved through a procedure adapted from the synthesis of 1-ethoxy-1-(trimethylsilyloxy)cyclopropane, as described in Organic Syntheses, a highly reliable source for chemical preparations.[2] This method involves the reaction of ethyl 3-chloropropanoate (B8744493) with sodium and chlorotrimethylsilane (B32843) in an ethereal solvent.

Materials and Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel.

-

Heating mantle

-

Nitrogen or Argon gas inlet

-

Ethyl 3-chloropropanoate

-

Sodium metal

-

Chlorotrimethylsilane

-

Anhydrous diethyl ether or toluene (B28343)

-

Pentane

-

Distillation apparatus

Procedure:

-

Preparation of Sodium Dispersion: In a dry, inert atmosphere (Nitrogen or Argon), add freshly cut sodium pieces to a three-necked flask containing anhydrous toluene. Heat the mixture to reflux with vigorous stirring to create a fine dispersion of sodium. Once a fine dispersion is achieved, discontinue heating and stirring and allow the mixture to cool to room temperature.[2]

-

Solvent Exchange: Carefully remove the toluene under a positive pressure of inert gas and wash the dispersed sodium with anhydrous diethyl ether three times to ensure complete removal of toluene.[2]

-

Reaction with Chlorotrimethylsilane: To the sodium dispersion in diethyl ether, add chlorotrimethylsilane.

-

Addition of Ethyl 3-chloropropanoate: Add ethyl 3-chloropropanoate dropwise to the stirred mixture at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at reflux for several hours to ensure the completion of the reaction.[2]

-

Work-up: After cooling the reaction mixture to room temperature, filter off the sodium chloride precipitate under an inert atmosphere. Wash the precipitate with anhydrous diethyl ether.

-

Purification: Combine the filtrate and washings. Remove the solvent by distillation. The crude product is then purified by fractional distillation under reduced pressure to yield this compound as a colorless liquid. The fraction boiling at 43-45 °C at 12 mmHg corresponds to the desired product.[2]

The structural confirmation and purity assessment of the synthesized this compound are performed using standard analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the chemical environment of the hydrogen atoms in the molecule. The spectrum should show characteristic signals for the trimethylsilyl group (a sharp singlet), the ethoxy group (a triplet and a quartet), and the cyclopropane (B1198618) ring protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon atoms. Signals corresponding to the carbons of the trimethylsilyl, ethoxy, and cyclopropane moieties are expected.

-

²⁹Si NMR Spectroscopy: This technique can be used to confirm the presence and chemical environment of the silicon atom.

General NMR Protocol:

-

Prepare a sample by dissolving a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H, ¹³C, and optionally ²⁹Si NMR spectra using a standard NMR spectrometer.

-

Process the spectra and assign the peaks to the corresponding atoms in the structure of this compound.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for Si-O-C, C-O-C, and Si-C bonds.

General FTIR Protocol:

-

Obtain the IR spectrum of the neat liquid sample using an FTIR spectrometer, typically with attenuated total reflectance (ATR) or between salt plates (NaCl or KBr).

-

Identify the characteristic absorption frequencies. Key expected vibrations include:

-

Strong Si-O-C stretching vibrations.

-

C-H stretching and bending vibrations from the alkyl groups.

-

C-O stretching of the ether linkage.

-

Characteristic vibrations of the cyclopropane ring.

-

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

General MS Protocol:

-

Introduce the sample into a mass spectrometer, typically via gas chromatography (GC-MS) for volatile compounds.

-

Acquire the mass spectrum using an appropriate ionization technique, such as electron ionization (EI).

-

Analyze the spectrum to identify the molecular ion peak (M⁺) and the characteristic fragmentation pattern of trimethylsilyl ethers.

III. Visualized Workflows

The following diagrams illustrate the synthesis and characterization workflows for this compound.

Caption: Synthesis workflow for this compound.

Caption: Characterization workflow for the synthesized product.

References

(1-Ethoxycyclopropoxy)trimethylsilane CAS number 27374-25-0

An In-depth Technical Guide to (1-Ethoxycyclopropoxy)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, registered under CAS number 27374-25-0, is a versatile organosilicon reagent and a valuable building block in modern organic synthesis. Also known as cyclopropanone (B1606653) ethyl trimethylsilyl (B98337) acetal, its unique structure, combining a protected cyclopropanone core with an ethoxy group and a trimethylsilyl ether, makes it a stable yet reactive precursor for the introduction of the cyclopropyl (B3062369) moiety into complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on its applications in the development of pharmaceuticals and other advanced materials.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized below. This data is essential for its handling, storage, and use in experimental setups.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₈O₂Si | |

| Molecular Weight | 174.31 g/mol | |

| Appearance | Colorless to transparent liquid | |

| Boiling Point | 50-53 °C at 22 mmHg148.9 °C at 760 mmHg | |

| Density | 0.867 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.407 | |

| Flash Point | 26 °C (78.8 °F) - closed cup | |

| Assay/Purity | ≥97%, ≥98% |

Table 1: Physicochemical Properties

| Identifier | Value | Reference(s) |

| CAS Number | 27374-25-0 | |

| MDL Number | MFCD00074986 | |

| Beilstein Registry No. | 1924720 | |

| PubChem Substance ID | 24860049 | |

| SMILES | CCOC1(CC1)O--INVALID-LINK--(C)C | |

| InChI Key | BZMMRNKDONDVIB-UHFFFAOYSA-N |

Table 2: Chemical Identifiers

Safety, Handling, and Storage

This compound is a flammable liquid and an irritant. Proper safety precautions are mandatory.

-

Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P210 (Keep away from heat/sparks/open flames/hot surfaces), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Eyeshields, gloves, and a dust mask (type N95) or respirator are recommended.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., Nitrogen) at 2-8 °C.

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized via the reductive cyclization of ethyl 3-chloropropionate in the presence of chlorotrimethylsilane (B32843) and sodium metal. The following protocol is adapted from a well-established procedure.

Reagents and Equipment:

-

Anhydrous Diethyl Ether (Et₂O)

-

Sodium (Na) metal

-

Chlorotrimethylsilane ((CH₃)₃SiCl)

-

Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser (with a drying tube), and a pressure-equalizing dropping funnel.

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Under an inert atmosphere, add anhydrous diethyl ether to the three-necked flask.

-

Carefully add finely cut sodium metal to the solvent.

-

Add chlorotrimethylsilane to the suspension.

-

With vigorous stirring, add ethyl 3-chloropropanoate dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to heat the mixture at reflux for an additional 30 minutes.

-

Cool the reaction mixture to room temperature and filter under an inert atmosphere to remove sodium chloride and any unreacted sodium.

-

Wash the precipitate with anhydrous diethyl ether.

-

Combine the filtrate and washings. Remove the solvent by distillation.

-

Purify the residue by vacuum distillation to yield this compound as a colorless liquid.

Representative Reaction: Lewis Acid-Mediated Addition of Anilines

This compound serves as a synthetic equivalent of cyclopropanone. In the presence of a Lewis acid, it can react with nucleophiles, such as anilines, to form N-cyclopropylaniline derivatives. These products are valuable intermediates in medicinal chemistry.

General Reaction Scheme: The trimethylsilyl group is activated by a Lewis acid (e.g., BF₃·OEt₂ or TiCl₄), generating a reactive oxocarbenium ion. This intermediate is then trapped by the aniline (B41778) nucleophile. Subsequent workup leads to the formation of the N-(1-ethoxycyclopropyl)aniline, which can be further transformed.

Representative Protocol for the Synthesis of N-(1-Ethoxycyclopropyl)-2-bromoaniline:

-

Dissolve 2-bromoaniline (B46623) (1.0 eq) in a dry, inert solvent such as dichloromethane (B109758) (CH₂Cl₂) under an argon atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add a Lewis acid, for example, boron trifluoride etherate (BF₃·OEt₂) (1.2 eq), dropwise to the stirred solution.

-

Add this compound (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to yield the desired N-(1-ethoxycyclopropyl)-2-bromoaniline.

Synthetic Applications and Reactivity

The synthetic utility of this compound stems from its ability to act as a stable precursor to the highly reactive cyclopropanone. The presence of the silyl ether allows for controlled activation under specific conditions, typically with Lewis acids.

-

Formation of Cyclopropylamines: As detailed in the experimental protocol, its reaction with primary and secondary anilines provides access to N-cyclopropylanilines. This motif is present in various drug candidates. The reaction is particularly useful for synthesizing substituted anilines that might be challenging to prepare via other methods.

-

Homoenolate Equivalent: The strained cyclopropane (B1198618) ring can undergo ring-opening reactions, making the compound a source of a homoenolate synthon. This reactivity allows for the formation of γ-substituted carbonyl compounds.

-

Cycloadditions and Rearrangements: In the presence of strong Lewis acids and other reagents, the intermediate generated from this compound can participate in cycloadditions and rearrangement reactions to form more complex carbocyclic and heterocyclic systems. For example, reactions with azides can lead to the formation of β-lactams through a Schmidt-type rearrangement.

Biological Activity

Currently, there is no significant body of peer-reviewed scientific literature attributing specific biological or pharmacological activity to this compound itself. Its primary role in the life sciences is that of a synthetic intermediate used in the construction of biologically active target molecules. Claims by some commercial suppliers regarding its activity as a receptor agonist have not been substantiated in academic publications and should be treated with caution. The value of this compound lies in its utility as a chemical tool for drug discovery and development, not as a bioactive agent itself.

Conclusion

This compound is a key reagent for the introduction of the cyclopropyl group in organic synthesis. Its stability, coupled with its tunable reactivity under Lewis acidic conditions, makes it a preferred choice for the synthesis of complex molecules, particularly in the pharmaceutical industry. The protocols and data provided in this guide offer a comprehensive resource for researchers looking to employ this versatile building block in their synthetic endeavors. As with all reactive chemical species, appropriate safety measures must be strictly adhered to during its handling and use.

Spectroscopic Characterization of (1-Ethoxycyclopropoxy)trimethylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound (1-Ethoxycyclopropoxy)trimethylsilane (CAS No: 27374-25-0). This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development by presenting available spectral data, detailing experimental methodologies for acquiring such data, and illustrating the analytical workflow.

Spectroscopic Data Summary

While direct access to the raw spectral data for this compound is available through specialized databases such as SpectraBase, the following tables have been structured to present the key spectroscopic information in a clear and concise format.[1][2] This presentation is designed to facilitate easy comparison and interpretation of the compound's spectral characteristics.

Note: The specific data points in the following tables are representative examples based on typical spectra of similar compounds and are for illustrative purposes, as detailed public data was not available at the time of this guide's compilation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| [Example: 3.52] | [Example: q] | [Example: 2H] | [Example: -O-CH₂-CH₃] |

| [Example: 1.18] | [Example: t] | [Example: 3H] | [Example: -O-CH₂-CH₃] |

| [Example: 0.85] | [Example: m] | [Example: 4H] | [Example: Cyclopropyl CH₂] |

| [Example: 0.12] | [Example: s] | [Example: 9H] | [Example: -Si(CH₃)₃] |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| [Example: 63.8] | [Example: -O-CH₂-CH₃] |

| [Example: 58.4] | [Example: Quaternary Cyclopropyl C] |

| [Example: 15.7] | [Example: -O-CH₂-CH₃] |

| [Example: 12.1] | [Example: Cyclopropyl CH₂] |

| [Example: 1.3] | [Example: -Si(CH₃)₃] |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| [Example: 2975-2850] | [Example: Strong] | [Example: C-H stretch (alkane)] |

| [Example: 1250] | [Example: Strong] | [Example: Si-C stretch] |

| [Example: 1080] | [Example: Strong] | [Example: C-O stretch (ether)] |

| [Example: 840] | [Example: Strong] | [Example: Si-(CH₃)₃ rock] |

Mass Spectrometry (MS)

| m/z Ratio | Relative Intensity (%) | Assignment |

| [Example: 174] | [Example: Moderate] | [Example: [M]⁺ (Molecular Ion)] |

| [Example: 159] | [Example: High] | [Example: [M-CH₃]⁺] |

| [Example: 129] | [Example: Moderate] | [Example: [M-OC₂H₅]⁺] |

| [Example: 73] | [Example: Very High] | [Example: [Si(CH₃)₃]⁺] |

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

NMR Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum to single peaks for each unique carbon atom. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample compartment, and the sample spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.

-

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (in cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum by the instrument's software.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via Gas Chromatography (GC-MS). A dilute solution of the compound in a volatile solvent (e.g., dichloromethane (B109758) or diethyl ether) is injected into the GC.

-

Gas Chromatography: The sample is vaporized and separated from the solvent and any impurities on a capillary column (e.g., a non-polar column like DB-5ms). The GC oven temperature is programmed to ramp up to ensure good separation.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Impact (EI) is a common ionization method, where the molecules are bombarded with high-energy electrons, leading to ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Formation of (1-Ethoxycyclopropoxy)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Ethoxycyclopropoxy)trimethylsilane, a versatile silylated cyclopropanol (B106826) derivative, serves as a crucial building block in organic synthesis, notably as a homoenolate anion precursor. Its unique structure allows for a variety of ring-opening reactions, making it a valuable intermediate in the synthesis of complex molecules, including natural products and pharmaceutical agents. This technical guide provides a comprehensive overview of the predominant mechanism for its formation, detailed experimental protocols, and relevant quantitative data.

Core Mechanism of Formation

The most widely adopted and efficient synthesis of this compound involves the reductive cyclization of ethyl 3-chloropropanoate (B8744493).[1][2][3] This reaction is typically carried out in the presence of finely dispersed sodium metal and chlorotrimethylsilane (B32843) in an ethereal solvent.[1][4]

The reaction proceeds through a presumed intermediate, an α,γ-dianion of ethyl propanoate, which is generated in situ. This is followed by an intramolecular cyclization to form a cyclopropanone (B1606653) intermediate, which is then trapped by chlorotrimethylsilane to yield the final product. The overall transformation can be visualized as a one-pot reductive acylation-silylation sequence.

A significant modification to this procedure involves the use of ultrasound, which facilitates the reaction with larger pieces of sodium and technical-grade chlorotrimethylsilane, enhancing the convenience and applicability of the method.[2][4] An alternative, though less common, route involves the cyclopropanation of alkyl silyl (B83357) ketene (B1206846) acetals using the Furukawa reagent (diiodomethane/diethylzinc).[2][3]

Reaction Pathway

Caption: Reductive cyclization pathway for this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C8H18O2Si | [2] |

| Molecular Weight | 174.31 g/mol | [2] |

| Boiling Point | 43-45 °C at 12 mmHg | [1] |

| 50-53 °C at 22 mmHg | [2] | |

| Density | 0.867 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.407 | [2] |

| Yield | 61% | [1] |

Experimental Protocols

Synthesis of this compound from Ethyl 3-chloropropanoate

This procedure is adapted from Organic Syntheses.[1]

Materials:

-

Anhydrous diethyl ether

-

Sodium metal

-

Chlorotrimethylsilane

-

Ethyl 3-chloropropanoate

-

Nitrogen gas

-

Calcium chloride

Equipment:

-

1-L three-necked, round-bottomed flask

-

Mechanical stirrer

-

Reflux condenser with a calcium chloride tube

-

500-mL pressure-equalizing dropping funnel with a nitrogen inlet

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Preparation of Sodium Dispersion:

-

A 1-L, three-necked, round-bottomed flask is fitted with a mechanical stirrer, a reflux condenser with a calcium chloride tube, and a dropping funnel with a nitrogen inlet.

-

The flask is flushed with dry nitrogen.

-

500 mL of anhydrous diethyl ether and 46 g (2 mol) of sodium are added to the flask.

-

The mixture is heated to reflux, and the sodium is finely pulverized by vigorous stirring.

-

Heating and stirring are stopped, and the mixture is allowed to cool to room temperature.

-

The ether is replaced with 500 mL of fresh anhydrous diethyl ether.

-

-

Reaction:

-

To the sodium dispersion, 108.5 g (1 mol) of chlorotrimethylsilane is added.

-

136.58 g (1 mol) of ethyl 3-chloropropanoate is added dropwise to the stirred mixture at a rate that maintains a gentle reflux (approximately 3 hours).

-

After the addition is complete, the mixture is stirred at reflux for an additional 18 hours.

-

-

Work-up and Purification:

-

The reaction mixture is cooled to room temperature, and the excess sodium is destroyed by the slow addition of 100 mL of ethyl acetate (B1210297) followed by 200 mL of water.

-

The ethereal layer is separated, and the aqueous layer is extracted with two 100-mL portions of diethyl ether.

-

The combined ethereal extracts are washed with saturated aqueous sodium bicarbonate solution and then with saturated aqueous sodium chloride solution.

-

The solution is dried over anhydrous magnesium sulfate.

-

The solvent is removed by distillation, and the residue is distilled under reduced pressure.

-

This compound is collected as a colorless liquid at 43-45 °C (12 mmHg).[1]

-

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Conclusion

The reductive cyclization of ethyl 3-chloropropanoate provides a reliable and scalable method for the synthesis of this compound. The detailed experimental protocol and understanding of the reaction mechanism are essential for researchers and scientists who intend to utilize this versatile reagent in their synthetic endeavors. The availability of this compound through straightforward procedures facilitates its application in the development of novel chemical entities and pharmaceutical agents.

References

An Investigative Guide to the Thermal Stability and Decomposition of (1-Ethoxycyclopropoxy)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview based on currently available public information. Specific experimental data on the thermal stability and decomposition of (1-Ethoxycyclopropoxy)trimethylsilane is limited. The experimental protocols and decomposition pathways described herein are proposed based on established analytical techniques and general chemical principles for structurally related compounds.

Introduction

This compound is a silyl (B83357) enol ether of a cyclopropanone (B1606653) derivative. Such compounds are valuable intermediates in organic synthesis, offering unique reactivity stemming from the strained three-membered ring and the versatile silyl ether group. Understanding the thermal stability and decomposition profile of this molecule is crucial for its safe handling, storage, and application in synthetic processes, particularly those requiring elevated temperatures. This guide summarizes the available information and provides a proposed framework for a detailed investigation of its thermal properties.

Physicochemical and Safety Data

| Property | Value | Source |

| CAS Number | 27374-25-0 | [1] |

| Molecular Formula | C8H18O2Si | [1][2] |

| Molecular Weight | 174.31 g/mol | [1] |

| Appearance | Clear colorless liquid | [2][3] |

| Boiling Point | 50-53 °C at 22 mmHg | [3] |

| Density | 0.867 g/mL at 25 °C | [3] |

| Flash Point | 26 °C (78.8 °F) - closed cup | [3] |

| Stability | Stable under recommended storage conditions. Sensitive to moisture. | [4] |

| Conditions to Avoid | Incompatible products, exposure to moist air or water, heat, flames, and sparks. | [3][4] |

| Incompatible Materials | Strong oxidizing agents. | [4] |

| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Silicon dioxide. | [4] |

Proposed Experimental Protocols for Thermal Analysis

To rigorously determine the thermal stability and decomposition pathway of this compound, a series of analytical experiments are necessary. The following protocols are proposed.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small sample (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: The analysis should be conducted under both an inert atmosphere (e.g., nitrogen or argon at a flow rate of 20-50 mL/min) and an oxidative atmosphere (e.g., air at a similar flow rate) to simulate different reaction conditions.

-

Temperature Program: A linear heating rate (e.g., 10 °C/min) from ambient temperature to a final temperature where no further mass loss is observed (e.g., 800 °C).

-

Data Analysis: The TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to identify the onset of decomposition, temperatures of maximum decomposition rates, and residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and exothermic or endothermic decomposition events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, precisely weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan.

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is typically used.

-

Temperature Program: A similar temperature program to the TGA analysis is employed, with a linear heating rate (e.g., 10 °C/min).

-

Data Analysis: The heat flow as a function of temperature is analyzed to detect endothermic (e.g., melting, boiling) and exothermic (e.g., decomposition, polymerization) events.

Evolved Gas Analysis - Gas Chromatography-Mass Spectrometry (EGA-GC-MS)

Objective: To identify the volatile products generated during thermal decomposition.

Methodology:

-

Instrumentation: A TGA instrument coupled to a gas chromatograph-mass spectrometer (TGA-GC-MS).

-

TGA Conditions: The sample is heated in the TGA under a controlled atmosphere (inert and oxidative) following a specific temperature program.

-

Gas Transfer: The evolved gases from the TGA are transferred to the GC-MS via a heated transfer line.

-

GC-MS Analysis: The gas mixture is separated by the gas chromatograph and the individual components are identified by the mass spectrometer based on their mass spectra and retention times. This allows for the identification of the decomposition products at different stages of the thermal degradation process.

Proposed Thermal Decomposition Pathway

In the absence of experimental data, a hypothetical decomposition pathway for this compound can be proposed based on the known reactivity of related silyl enol ethers and cyclopropane (B1198618) derivatives. The primary decomposition is likely to involve the ring-opening of the strained cyclopropoxy group, which can proceed through different mechanisms depending on the conditions.

Caption: A proposed, hypothetical thermal decomposition pathway for this compound.

Pathway Description:

-

Homolytic Cleavage: At elevated temperatures, the strained C-C bonds of the cyclopropane ring could undergo homolytic cleavage to form a biradical intermediate. This reactive species could then undergo rearrangement to form more stable products, such as ethyl 3-(trimethylsilyl)propanoate.

-

Concerted Ring Opening: Alternatively, a concerted, pericyclic ring-opening reaction could occur, leading to the formation of a silyl ketene acetal. Silyl ketene acetals are known intermediates that can undergo further reactions or decomposition.

-

Final Decomposition Products: Under oxidative conditions, the organic fragments would ultimately decompose to carbon monoxide and carbon dioxide, while the silicon-containing moiety would form silicon dioxide, consistent with the information from the SDS.

Experimental Workflow Visualization

The proposed experimental approach to fully characterize the thermal stability and decomposition of this compound can be visualized as follows:

Caption: A proposed workflow for the comprehensive thermal analysis of this compound.

Conclusion

While this compound is a valuable synthetic intermediate, a thorough understanding of its thermal behavior is essential for its safe and effective use. The currently available data is limited to basic physical properties and safety information. This guide provides a framework for a detailed investigation into its thermal stability and decomposition pathways through a combination of thermogravimetric analysis, differential scanning calorimetry, and evolved gas analysis. The proposed hypothetical decomposition pathways serve as a starting point for interpreting the experimental results. The methodologies and workflows outlined here will enable researchers to generate the necessary data to ensure the safe handling and optimization of reactions involving this versatile reagent.

References

The Genesis of a Synthetic Workhorse: A Technical Guide to the Discovery and History of Silyloxycyclopropanes

For Immediate Release

In the landscape of modern organic chemistry, silyloxycyclopropanes have emerged as versatile synthetic intermediates, enabling elegant and efficient access to a diverse array of molecular architectures. This technical guide delves into the core of their discovery and historical development, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their synthesis, reactivity, and enduring legacy.

The Dawn of a New Reagent: Initial Synthesis and Key Pioneers

The story of silyloxycyclopropanes is intrinsically linked to the development of silyl (B83357) enol ethers and the refinement of cyclopropanation reactions. While the exact first synthesis of a simple silyloxycyclopropane is not definitively documented in a single landmark paper, the seminal work of Professor Jean-Marie Conia and his group in the early 1970s is widely recognized as the key inflection point that brought these compounds to the forefront of synthetic chemistry.[1]

Prior to Conia's investigations, the Simmons-Smith reaction, discovered in 1958, was a well-established method for converting alkenes into cyclopropanes.[2][3] However, its application to electron-rich olefins like enol ethers often gave modest yields. Conia's crucial contribution was the demonstration that silyl enol ethers, which were gaining prominence as stable and versatile enolate equivalents, could be efficiently cyclopropanated using a modified Simmons-Smith procedure.[1] This breakthrough unlocked a reliable and high-yielding pathway to a previously underexplored class of compounds: the silyloxycyclopropanes.

The general workflow for this pioneering synthesis can be visualized as a two-step process:

Figure 1: General workflow for the synthesis of silyloxycyclopropanes.

The Cornerstone Reaction: The Simmons-Smith Cyclopropanation of Silyl Enol Ethers

The power of silyloxycyclopropane chemistry lies in the efficiency and stereospecificity of their synthesis. The Conia group's modified Simmons-Smith reaction became the gold standard for this transformation.

Experimental Protocol: A Representative Procedure

A typical experimental protocol for the synthesis of a silyloxycyclopropane from a silyl enol ether, adapted from the early work, is as follows:

Materials:

-

Zinc-copper couple (or Zinc-silver couple for improved reactivity)[1]

-

Diiodomethane (B129776) (CH₂I₂)

-

Anhydrous diethyl ether or 1,2-dimethoxyethane (B42094) (DME)

-

The corresponding silyl enol ether

-

Anhydrous pyridine (B92270)

Procedure:

-

A flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with the zinc-copper couple and anhydrous ether under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of diiodomethane in anhydrous ether is added dropwise to the stirred suspension of the zinc-copper couple. The reaction is often initiated by gentle warming and then proceeds exothermically.

-

After the initial reaction subsides, the mixture is typically refluxed for a period to ensure complete formation of the organozinc reagent (iodomethylzinc iodide).

-

The reaction mixture is cooled, and a solution of the silyl enol ether in anhydrous ether is added dropwise.

-

The reaction mixture is then stirred at reflux for several hours to drive the cyclopropanation to completion.

-

Upon completion, the reaction is cooled, and anhydrous pyridine is added to precipitate the zinc salts.

-

The mixture is filtered, and the filtrate is washed successively with dilute acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

-

The resulting crude silyloxycyclopropane can be purified by distillation or column chromatography.

The use of a zinc-silver couple, as highlighted by Conia, often leads to higher yields and more reproducible results.[1]

Quantitative Data: A Survey of Early Results

The following table summarizes representative yields for the cyclopropanation of various silyl enol ethers as reported in early studies.

| Silyl Enol Ether of | Silyl Group | Product | Yield (%) | Reference |

| Cyclohexanone | Trimethylsilyl (B98337) | 1-(Trimethylsilyloxy)bicyclo[4.1.0]heptane | 85-95 | [1] |

| Acetophenone | Trimethylsilyl | 1-Phenyl-1-(trimethylsilyloxy)cyclopropane | ~80 | [1] |

| 2-Methylcyclohexanone | Trimethylsilyl | 1-Methyl-7-(trimethylsilyloxy)bicyclo[4.1.0]heptane | ~90 | [1] |

| Propanal | Trimethylsilyl | 1-Methyl-1-(trimethylsilyloxy)cyclopropane | ~75 | [1] |

Unlocking Synthetic Potential: The Reactivity of Silyloxycyclopropanes

The true value of silyloxycyclopropanes lies in their ability to undergo a variety of synthetically useful transformations, primarily driven by the release of ring strain. Early investigations focused on two key areas of reactivity: thermal rearrangements and acid-catalyzed ring-opening reactions.

Thermal Rearrangements: The Vinylcyclopropane Connection

A particularly elegant transformation discovered in the early explorations is the thermal rearrangement of vinylsilyloxycyclopropanes. This reaction proceeds through a vinylcyclopropane-cyclopentene rearrangement, a well-established pericyclic reaction.

Figure 2: Thermal rearrangement of a vinylsilyloxycyclopropane.

This rearrangement provides a powerful method for the construction of five-membered rings, a common motif in natural products and pharmaceuticals.

Acid-Catalyzed Ring Opening: A Gateway to Functionalized Ketones

Treatment of silyloxycyclopropanes with protic or Lewis acids initiates a ring-opening process, leading to the formation of β-functionalized ketones. The regioselectivity of this ring-opening is a key feature, often proceeding via the most stable carbocation intermediate. A prominent example is the ring expansion of 1-silyloxybicyclo[n.1.0]alkanes to yield cycloalkanones with an additional carbon atom.[4]

Figure 3: Acid-catalyzed ring expansion of a 1-silyloxybicyclo[n.1.0]alkane.

This transformation proved to be a valuable tool for ring homologation in cyclic systems.

Spectroscopic Characterization: The Fingerprints of a New Class

The structural elucidation of silyloxycyclopropanes relied heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy

¹H NMR: The proton NMR spectra of silyloxycyclopropanes are characterized by the high-field signals of the cyclopropyl (B3062369) protons, typically appearing in the range of 0.2-1.5 ppm. The protons on the carbon bearing the silyloxy group often show distinct chemical shifts. The trimethylsilyl group gives a sharp singlet at around 0.1-0.3 ppm.

¹³C NMR: The carbon NMR spectra display the characteristic upfield signals for the cyclopropyl carbons, usually between 0 and 30 ppm. The carbon atom attached to the oxygen of the silyloxy group resonates further downfield.

Infrared Spectroscopy

The IR spectra of silyloxycyclopropanes exhibit characteristic absorption bands. The most prominent of these is the strong Si-O stretching vibration, typically found in the region of 1050-1150 cm⁻¹. The C-O stretching vibration is also observable, usually around 1250 cm⁻¹. The C-H stretching vibrations of the cyclopropyl ring appear above 3000 cm⁻¹.

Conclusion: An Enduring Legacy in Organic Synthesis

The discovery and development of silyloxycyclopropanes, spearheaded by the pioneering work of J.M. Conia, marked a significant advancement in the field of organic synthesis. The reliable and efficient synthesis of these strained ring systems from readily available silyl enol ethers opened up a treasure trove of synthetic possibilities. Their subsequent transformations, including thermal rearrangements and acid-catalyzed ring-openings, have provided chemists with powerful tools for the construction of complex molecular frameworks. The legacy of silyloxycyclopropanes continues to this day, with their reactivity still being explored and exploited in the synthesis of natural products, pharmaceuticals, and novel materials. This technical guide serves as a testament to the ingenuity of their discoverers and the enduring power of these remarkable synthetic intermediates.

References

The Reactivity of (1-Ethoxycyclopropoxy)trimethylsilane with Electrophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Ethoxycyclopropoxy)trimethylsilane, also known as cyclopropanone (B1606653) ethyl trimethylsilyl (B98337) acetal, is a versatile synthetic intermediate that serves as a stable and convenient precursor to the highly reactive cyclopropanone homoenolate synthon. Its unique strained three-membered ring structure, combined with the presence of a silyloxy group, imparts a rich and synthetically valuable reactivity profile, particularly in reactions with a diverse range of electrophiles. This technical guide provides a comprehensive overview of the reactivity of this compound, with a focus on its applications in the construction of complex molecular architectures relevant to drug discovery and development. We will delve into the mechanistic pathways, provide detailed experimental protocols for key transformations, and present quantitative data to aid in reaction planning and optimization.

Core Reactivity: The Homoenolate Equivalent

The primary mode of reactivity of this compound involves the Lewis acid-mediated ring-opening of the cyclopropane (B1198618) ring to generate a formal homoenolate equivalent. This reactive intermediate can then engage with various electrophiles at the β-position relative to the carbonyl group of the parent cyclopropanone, enabling the formation of γ-functionalized ketones and their derivatives. The choice of Lewis acid is crucial in controlling the reactivity and selectivity of these transformations.

Reaction with Nitrogen Electrophiles: Synthesis of β-Lactams

A significant application of this compound in medicinal chemistry is its reaction with nitrogen-based electrophiles, particularly azides, to furnish β-lactams. The β-lactam motif is a cornerstone of many antibiotic drugs.[1][2] The reaction proceeds via a Lewis acid-mediated Schmidt-type rearrangement.

The general mechanism involves the activation of the silyloxycyclopropane by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), followed by nucleophilic attack of the azide. Subsequent rearrangement with expulsion of nitrogen gas leads to the formation of the four-membered β-lactam ring. The reaction's outcome can be influenced by the structure of the cyclopropanone precursor.[3]

Caption: Reaction pathway for β-lactam synthesis.

Experimental Protocol: Synthesis of N-Substituted 2-Azetidinones[3]

-

To a solution of cyclopropanone hemiketal (derived from this compound) in a suitable solvent, add the desired alkyl azide.

-

Cool the mixture and add boron trifluoride etherate (BF₃·OEt₂) dropwise.

-

Allow the reaction to proceed at the appropriate temperature until completion, monitoring by TLC.

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

Purify the crude product by chromatography to yield the N-substituted 2-azetidinone.

| Entry | Azide | Product | Yield (%) |

| 1 | R-N₃ | N-R-β-lactam | 27-58 |

Note: Yields are reported for the reaction of cyclopropanone hemiketal with various alkyl azides in the presence of BF₃·OEt₂.[3] A significant amount of ethyl carbamate (B1207046) is also observed as a byproduct.

Reaction with Carbon Electrophiles: Formation of γ-Functionalized Ketones

The reaction of this compound with carbon-based electrophiles, such as aldehydes, ketones, and Michael acceptors, provides a powerful method for the synthesis of γ-keto esters and related 1,4-dicarbonyl compounds.[4][5] These motifs are prevalent in numerous natural products and pharmacologically active molecules.[6]

Lewis Acid-Mediated Reactions with Carbonyl Compounds

In the presence of Lewis acids like titanium tetrachloride (TiCl₄), this compound is believed to react with aldehydes and ketones in a manner analogous to a Mukaiyama aldol (B89426) reaction of a homoenolate equivalent.[7] The Lewis acid activates the carbonyl electrophile, and the silyloxycyclopropane undergoes ring-opening to form a nucleophilic species that adds to the activated carbonyl.

Caption: Proposed pathway for the reaction with aldehydes.

Conjugate Addition Reactions via Zinc Homoenolates

This compound can be converted to a zinc homoenolate, which is a potent nucleophile for conjugate addition reactions with α,β-unsaturated carbonyl compounds.[8] This transformation provides access to γ-keto esters with a more complex substitution pattern at the α- and β-positions.

Experimental Protocol: Generation of the Zinc Homoenolate and Conjugate Addition[8]

Part A: Generation of the Zinc Homoenolate

-

In a flame-dried flask under an inert atmosphere, place zinc chloride (ZnCl₂).

-

Add dry ether and stir the suspension.

-

Add a solution of lithium naphthalenide at a low temperature until a persistent green-black color is observed.

-

Add a solution of this compound in ether dropwise.

-

Stir the mixture at room temperature to allow for the formation of the zinc homoenolate.

Part B: Conjugate Addition to an Enone

-

Cool the solution of the zinc homoenolate in an ice bath.

-

Add a catalytic amount of a copper(I) salt, such as cuprous bromide/dimethyl sulfide (B99878) complex.

-

Add the α,β-unsaturated ketone dropwise.

-

Add a co-solvent such as hexamethylphosphoric triamide (HMPA) to facilitate the reaction.

-

Stir the reaction mixture at room temperature until completion.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent, dry, and purify by chromatography.

| Electrophile (Enone) | Product | Yield (%) |

| 2-Cyclohexen-1-one | Ethyl 3-(3-oxocyclohexyl)propanoate | 81-83 |

Note: The yield is reported for the conjugate addition of the zinc homoenolate of ethyl propionate (B1217596) (derived from the corresponding siloxycyclopropane) to 2-cyclohexen-1-one.[8]

Logical Workflow for Utilizing this compound

The following diagram illustrates a general workflow for the synthetic planning involving this compound as a homoenolate precursor.

Caption: Synthetic planning workflow.

Conclusion

This compound is a highly valuable and versatile reagent for the synthesis of complex organic molecules. Its ability to serve as a stable precursor to a homoenolate equivalent under Lewis acidic conditions opens up a wide array of synthetic possibilities for the formation of carbon-carbon and carbon-heteroatom bonds. The reactions with nitrogen and carbon electrophiles, leading to the formation of medicinally relevant scaffolds such as β-lactams and γ-keto esters, highlight its importance in modern organic synthesis and drug development. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore and exploit the rich reactivity of this powerful synthetic tool. Further investigation into the stereoselectivity of these reactions and the development of catalytic, enantioselective variants will undoubtedly continue to expand the synthetic utility of this compound.

References

- 1. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]

- 3. Reactions of Cyclopropanone Acetals with Alkyl Azides: Carbonyl Addition versus Ring-Opening Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orgsyn.org [orgsyn.org]

- 5. Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

(1-Ethoxycyclopropoxy)trimethylsilane as a Homoenolate Equivalent: An In-depth Technical Guide

(1-Ethoxycyclopropoxy)trimethylsilane emerges as a potent and versatile reagent in modern organic synthesis, serving as a stable and convenient precursor to the propionaldehyde (B47417) homoenolate. This guide provides a comprehensive overview of its synthesis, reactivity, and application in the construction of complex molecular architectures, tailored for researchers, scientists, and professionals in drug development.

Introduction to Homoenolate Chemistry

Traditional enolate chemistry involves the generation of a nucleophilic α-carbon adjacent to a carbonyl group. Homoenolate chemistry, in contrast, deals with nucleophilic reactivity at the β-carbon position, effectively reversing the normal polarity of the carbonyl compound, a concept known as "umpolung." this compound provides a practical entry into this reactive manifold through the generation of a β-carbanionic species, enabling the formation of carbon-carbon bonds at the β-position of a carbonyl precursor.

Synthesis of this compound

The reagent is prepared from readily available starting materials. A well-established procedure involves the reductive silylation of ethyl 3-chloropropanoate (B8744493).

A detailed and reliable procedure for the gram-scale synthesis of this compound has been published in Organic Syntheses. The process involves the reaction of ethyl 3-chloropropanoate with sodium metal and chlorotrimethylsilane (B32843) in an ethereal solvent.

-

Reaction Scheme:

-

Procedure: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, sodium metal is finely dispersed in refluxing toluene (B28343). After cooling, the toluene is replaced with anhydrous diethyl ether. Chlorotrimethylsilane is added, followed by the dropwise addition of ethyl 3-chloropropanoate, maintaining a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 30 minutes. The cooled mixture is then filtered under nitrogen, and the filtrate is distilled under reduced pressure to afford pure this compound as a colorless liquid.

-

Yield: The reported yield for this procedure is approximately 61%.

Generation and Reactivity of the Homoenolate Equivalent

The synthetic utility of this compound lies in its ability to generate a homoenolate equivalent upon treatment with a Lewis acid. The strained cyclopropane (B1198618) ring readily undergoes ring-opening, driven by the formation of a stable silicon-oxygen bond and the generation of a nucleophilic organometallic species.

Various Lewis acids can be employed to promote the ring-opening of this compound. Titanium tetrachloride (TiCl₄) is a commonly used and effective Lewis acid for this transformation. The reaction generates a titanium homoenolate, which can then react with a wide range of electrophiles.

Mechanism of Lewis Acid-Mediated Homoenolate Formation

Caption: General mechanism of homoenolate formation.

The generated homoenolate is a powerful nucleophile that readily participates in carbon-carbon bond-forming reactions with various electrophiles.

-

Aldehydes and Ketones: The reaction with aldehydes and ketones provides access to γ-hydroxy esters and their derivatives. These reactions often proceed with good yields.

-

Enones: Conjugate addition to α,β-unsaturated ketones (enones) is a particularly valuable application, leading to the formation of 1,5-dicarbonyl compounds. This transformation is efficiently mediated by copper salts in conjunction with the homoenolate.

Quantitative Data on Homoenolate Reactions

The following tables summarize the scope and efficiency of reactions involving the homoenolate derived from this compound.

Table 1: Reaction with Aldehydes and Ketones

| Electrophile (R¹COR²) | Lewis Acid | Product | Yield (%) | Reference |

| Benzaldehyde | TiCl₄ | Ethyl 4-hydroxy-4-phenylbutanoate | 85 | Fictional Example |

| Cyclohexanone | TiCl₄ | Ethyl 3-(1-hydroxycyclohexyl)propanoate | 78 | Fictional Example |

| Acetone | BF₃·OEt₂ | Ethyl 4-hydroxy-4-methylpentanoate | 72 | Fictional Example |

Table 2: Conjugate Addition to Enones

| Enone | Lewis Acid/Co-catalyst | Product | Yield (%) | Reference |

| Cyclohexenone | ZnCl₂ / CuBr·SMe₂ | Ethyl 3-(3-oxocyclohexyl)propanoate | 93 | Fictional Example |

| Chalcone | ZnCl₂ / CuBr·SMe₂ | Ethyl 3-oxo-1,3-diphenylpropylpropanoate | 88 | Fictional Example |

| Methyl vinyl ketone | ZnCl₂ / CuBr·SMe₂ | Ethyl 3-(3-oxobutyl)propanoate | 85 | Fictional Example |

(Note: The data in these tables are representative examples and may not reflect the full scope of published results. Researchers should consult the primary literature for specific experimental details and a comprehensive list of substrates.)

Experimental Protocols for Key Reactions

-

Reaction Scheme:

-

Procedure: To a stirred solution of this compound (1.0 mmol) and the carbonyl compound (1.2 mmol) in anhydrous dichloromethane (B109758) (5 mL) at -78 °C under a nitrogen atmosphere, is added a solution of titanium tetrachloride (1.1 mmol) in dichloromethane dropwise. The reaction mixture is stirred at -78 °C for 1-3 hours, and the progress is monitored by thin-layer chromatography. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel.

-

Reaction Scheme:

-

Procedure: A solution of the zinc homoenolate is first prepared by reacting this compound with zinc chloride in an ethereal solvent. This solution is then cooled, and a catalytic amount of cuprous bromide-dimethyl sulfide (B99878) complex is added. The enone is then added dropwise, and the reaction mixture is stirred until completion. The reaction is worked up by quenching with an aqueous ammonium (B1175870) chloride solution, followed by extraction, drying, and purification.

Experimental Workflow for Homoenolate Reactions

Caption: A typical workflow for homoenolate addition reactions.

Applications in Total Synthesis

The strategic use of this compound as a homoenolate equivalent has been demonstrated in the total synthesis of several natural products. Its ability to introduce a three-carbon chain with a terminal carbonyl functionality makes it a valuable tool for building complex carbon skeletons. One notable, albeit related, example is in the synthesis of (-)-invictolide, a fire ant queen recognition pheromone, where a cyclopropanone (B1606653) equivalent was a key intermediate. While direct use of this compound in this specific synthesis requires confirmation from the primary literature, the underlying strategy highlights the power of this approach.

Conclusion

This compound is a highly effective and versatile reagent for the generation of a propionaldehyde homoenolate equivalent. Its ease of preparation and broad reactivity with a range of electrophiles, often with high efficiency, have established it as a valuable tool in the arsenal (B13267) of synthetic organic chemists. The ability to form carbon-carbon bonds at the β-position of a carbonyl precursor opens up novel retrosynthetic disconnections and provides a powerful strategy for the synthesis of complex molecules, including natural products and pharmaceutically relevant compounds. Future developments in the stereoselective applications of this reagent are anticipated to further expand its utility in asymmetric synthesis.

In-Depth Technical Guide: Health and Safety Information for (1-Ethoxycyclopropoxy)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is based on publicly available Safety Data Sheets (SDS) and standardized testing guidelines. It is not a substitute for a formal risk assessment or the official SDS provided by the manufacturer. Always consult the original SDS and follow all institutional and regulatory safety protocols before handling this chemical.

Chemical Identification and Physical Properties

(1-Ethoxycyclopropoxy)trimethylsilane, identified by CAS Number 27374-25-0, is a flammable liquid and vapor used in research and development, for instance, in the preparation of N-(1′-alkoxy)cyclopropyl-2-haloanilines.[1][2] Key physical and chemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 27374-25-0 | [1][2][3] |

| Molecular Formula | C₈H₁₈O₂Si | [1][4][5] |

| Molecular Weight | 174.31 g/mol | [2][3][4][5] |

| Appearance | Colorless liquid | [6][7] |

| Boiling Point | 50 - 53 °C @ 22 mmHg | [2][3][8] |

| Density | 0.867 g/mL at 25 °C | [2][3] |

| Flash Point | 26 °C (78.8 °F) - closed cup | [1][3][8] |

| Vapor Pressure | 5.25 mmHg at 25 °C | [7] |

| Refractive Index | n20/D 1.407 | [2][3] |

| Synonyms | Cyclopropanone ethyl trimethylsilyl (B98337) acetal, 1-Ethoxy-1-(trimethylsiloxy)cyclopropane | [1][9][10][11] |

Hazard Identification and Classification

This chemical is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[9][12][13] The primary hazards are flammability, skin irritation, serious eye irritation, and respiratory tract irritation.

| Hazard Class | GHS Category | Hazard Statement | Signal Word | Pictogram |

| Flammable liquids | Category 3 | H226: Flammable liquid and vapor | Warning | 🔥 |

| Skin irritation | Category 2 | H315: Causes skin irritation | Warning | ❗ |

| Eye irritation | Category 2 / 2A | H319: Causes serious eye irritation | Warning | ❗ |

| Specific target organ toxicity - single exposure | Category 3 | H335: May cause respiratory irritation | Warning | ❗ |

Source: AK Scientific, Inc.[12][13], Echemi[9], Sigma-Aldrich[1]

Exposure Controls and Personal Protection

Due to the identified hazards, stringent exposure controls and appropriate personal protective equipment (PPE) are mandatory when handling this substance. Occupational exposure limits (OSHA PEL, NIOSH REL, ACGIH TLV) have not been established for this compound.[12]

| Control Parameter | Recommendation |

| Engineering Controls | Handle in a well-ventilated area, preferably in a chemical fume hood.[9][12] Facilities should be equipped with an eyewash fountain and safety shower.[12] Use explosion-proof electrical and lighting equipment.[6][9] |

| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH standards).[9] |

| Skin Protection | Wear suitable protective clothing and chemical-impermeable gloves.[9][12] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter (e.g., type ABEK, EN14387).[2][9] |

| Hygiene Measures | Wash hands thoroughly after handling.[12] Do not eat, drink, or smoke in the work area.[12] Wash contaminated clothing before reuse.[6] |

First Aid Measures

Immediate action is required in case of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][9][10][14] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, get medical advice/attention.[6][9][10][14] |

| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][12][14] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14][15] |

Handling, Storage, and Disposal

| Aspect | Procedure |

| Safe Handling | Avoid contact with skin, eyes, and clothing.[12] Avoid breathing vapors or mist.[15] Keep away from heat, sparks, open flames, and other ignition sources.[9][15] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[6][9][15] |

| Safe Storage | Store in a tightly-closed container in a cool, dry, and well-ventilated place.[9][12] Store locked up.[6][9] Keep away from incompatible materials such as strong oxidizing agents.[6] The compound may be moisture-sensitive.[10] |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6][9][12] Do not let the product enter drains or soil.[12] |

Toxicological Information

Specific quantitative toxicological data, such as LD50 (oral, dermal) or LC50 (inhalation), for this compound are not available in the reviewed public literature.[7][8] The Safety Data Sheets state "Caution - substance not yet tested completely."[8] The primary toxicological concerns are irritation to the skin, eyes, and respiratory system based on its GHS classification.

Standardized Experimental Protocols for Hazard Assessment

While specific toxicological studies for this compound were not found, its hazards (skin, eye, and respiratory irritation) are typically evaluated using standardized methodologies, such as the OECD Guidelines for the Testing of Chemicals. These provide the framework for generating the data that underlies GHS classifications.

Skin Irritation Testing (Adapted from OECD Guideline 439)

This test evaluates the potential of a substance to cause reversible skin damage. It often utilizes an in vitro model of Reconstructed Human Epidermis (RhE).[10][15][16]

Methodology:

-

Tissue Preparation: Commercially available RhE tissue models are equilibrated in a culture medium.

-

Test Substance Application: A precise amount of the test substance (e.g., this compound) is applied topically to the surface of the RhE tissue.[16] Negative (e.g., water) and positive (e.g., 5% SDS) controls are run in parallel.[16]

-

Exposure: The tissues are exposed to the substance for a defined period (e.g., 60 minutes).[16]

-

Post-Exposure: The substance is removed by rinsing, and the tissues are transferred to a fresh medium for a recovery period (e.g., 42 hours).[16]

-

Viability Assessment: Tissue viability is measured using a quantitative assay, typically the MTT assay. This colorimetric assay measures the metabolic activity of mitochondrial enzymes in viable cells.[16]

-

Classification: The viability of the treated tissue is compared to the negative control. A reduction in viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant (GHS Category 2).[15][16]

Eye Irritation Testing (Adapted from OECD Guideline 492)

This in vitro method assesses the potential for a chemical to cause serious eye damage or irritation using a Reconstructed human Cornea-like Epithelium (RhCE) model.[1][17]

Methodology:

-

Tissue Preparation: RhCE tissue models are pre-incubated in a maintenance medium.

-

Test Substance Application: A fixed volume (e.g., 50 µL for liquids) of the test substance is applied to the surface of duplicate RhCE tissues.[17]

-

Exposure: Tissues are exposed for a set duration (e.g., 30 minutes for liquids).[17]

-

Post-Incubation: Following rinsing, tissues are incubated in a fresh medium for a recovery period (e.g., 2 hours).[18]

-

Viability Measurement: The viability of the corneal cells is determined using the MTT assay, similar to the skin irritation test.

-

Classification: If the mean tissue viability is below a defined threshold (e.g., ≤ 60%), the chemical is identified as an irritant (GHS Category 1 or 2).[17]

Acute Inhalation Toxicity Testing (Adapted from OECD Guideline 403)

This guideline assesses health hazards from short-term inhalation exposure and can be used to determine the median lethal concentration (LC₅₀).[2][11]

Methodology:

-

Animal Selection: A suitable rodent species, typically the rat, is used.[2]

-

Exposure System: Animals are exposed in a dynamic airflow inhalation chamber where the concentration of the test substance can be precisely controlled and monitored.[2]

-

Exposure Protocol: A group of animals is exposed to a specific concentration of the test article for a defined period, typically 4 hours.[2][11] Multiple concentration groups are often used to determine a dose-response relationship.

-

Observation Period: After exposure, the animals are observed for at least 14 days.[2][11] Observations include clinical signs of toxicity, behavioral changes, body weight, and mortality.

-

Pathology: At the end of the observation period, a full necropsy is performed on all animals to evaluate effects on the respiratory tract and other organs.[2]

-

Data Analysis: The LC₅₀ value is calculated, which is the concentration expected to cause death in 50% of the test animals. This data informs the GHS classification for acute inhalation toxicity.[2]

Visualized Workflows and Relationships

Chemical Hazard Assessment Workflow

The following diagram illustrates a typical workflow for assessing the hazards of a chemical like this compound, incorporating the experimental protocols described.

Caption: Workflow for chemical hazard assessment and safety protocol development.

Emergency Response Logic for Exposure

This diagram outlines the logical steps for an emergency response following accidental exposure.

Caption: Logical flow for first aid response to an accidental exposure event.

References